Ganfeborole Ganfeborole
Brand Name: Vulcanchem
CAS No.: 2131798-12-2
VCID: VC4092343
InChI: InChI=1S/C10H13BClNO4/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15/h1-2,8,14-15H,3-5,13H2/t8-/m1/s1
SMILES: B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O
Molecular Formula: C10H13BClNO4
Molecular Weight: 257.48 g/mol

Ganfeborole

CAS No.: 2131798-12-2

Cat. No.: VC4092343

Molecular Formula: C10H13BClNO4

Molecular Weight: 257.48 g/mol

* For research use only. Not for human or veterinary use.

Ganfeborole - 2131798-12-2

Specification

CAS No. 2131798-12-2
Molecular Formula C10H13BClNO4
Molecular Weight 257.48 g/mol
IUPAC Name 2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol
Standard InChI InChI=1S/C10H13BClNO4/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15/h1-2,8,14-15H,3-5,13H2/t8-/m1/s1
Standard InChI Key DJUOWOXTPXUHDQ-MRVPVSSYSA-N
Isomeric SMILES B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCCO)O
SMILES B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O
Canonical SMILES B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O

Introduction

Mechanism of Action

Ganfeborole specifically inhibits Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis in Mtb. The inhibition is highly selective:

  • IC50 Values:

    • Mtb LeuRS: 0.2 μM

    • Human mitochondrial LeuRS: >300 μM

    • Human cytoplasmic LeuRS: 132 μM

This selectivity minimizes potential off-target effects on human protein synthesis .

In Vitro Activity

  • Ganfeborole exhibits potent antitubercular activity:

    • Minimum Inhibitory Concentration (MIC) against Mtb H37Rv: 0.08 μM

  • It demonstrates high specificity for Mtb strains, including drug-resistant variants such as MDR-TB and XDR-TB .

In Vivo Activity

  • In mouse models of TB infection:

    • A dose of 0.4 mg/kg showed significant efficacy.

  • In marmoset models:

    • Doses of 0.5–2 mg/kg/day reduced bacterial burden by approximately 2.7 log10 CFUs per lung lesion over eight weeks .

Phase 1 Studies

  • Conducted in healthy participants to assess safety and pharmacokinetics.

  • Ganfeborole was well-tolerated with no significant adverse events.

  • Pharmacokinetics showed dose-proportional increases in plasma concentration up to 15 mg, with a more than proportional increase at higher doses .

Phase 2a Study

A randomized, open-label trial evaluated the early bactericidal activity (EBA), safety, and pharmacokinetics of ganfeborole in patients with rifampicin-susceptible pulmonary TB.

Key Findings:

  • Efficacy:

    • Daily doses of 5–30 mg showed significant reductions in sputum colony-forming units (CFUs) over 14 days.

    • The highest dose (30 mg) demonstrated the most pronounced bactericidal activity.

  • Safety:

    • Adverse events were mild (grade 1 or 2) and comparable across all dose groups.

  • Pharmacokinetics:

    • Rapid absorption with a median TmaxT_{\text{max}} of ~1–2 hours.

    • Dose-proportional increases in CmaxC_{\text{max}} and AUC024AUC_{0-24} up to 15 mg; non-linear increases at higher doses.

Dose (mg)AUC024AUC_{0-24} (ng·h/mL)CmaxC_{\text{max}} (ng/mL)TmaxT_{\text{max}} (hours)
1282.116.931.50
51,497.194.602.49
154,493.9291.411.00
3011,540705.242.00

The study concluded that ganfeborole is a promising candidate for combination therapy in TB treatment due to its efficacy and safety profile .

Advantages

  • High specificity for Mtb LeuRS reduces the risk of human toxicity.

  • Effective against drug-resistant TB strains.

  • Oral bioavailability simplifies administration compared to injectable alternatives.

Challenges

  • Further studies are required to evaluate long-term safety and efficacy.

  • Optimal dosing regimens need refinement based on phase II/III trials.

Ongoing Research

Ganfeborole is currently being evaluated in combination therapies with other TB drugs such as delamanid and bedaquiline to enhance treatment outcomes while mitigating resistance development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator